Xantphos: A Technical Guide to its Physicochemical Properties and Catalytic Versatility
Xantphos: A Technical Guide to its Physicochemical Properties and Catalytic Versatility
Abstract
This technical guide provides an in-depth exploration of the physical and chemical properties of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos. As a cornerstone ligand in homogeneous catalysis, a comprehensive understanding of its fundamental characteristics is paramount for researchers, chemists, and drug development professionals. This document delves into the structural attributes, physical data, chemical reactivity, and catalytic applications of Xantphos, offering field-proven insights and detailed protocols to empower scientific innovation.
Introduction: The Advent of a Privileged Ligand
In the landscape of transition metal catalysis, the ligand environment surrounding the metal center is a critical determinant of reactivity, selectivity, and catalyst stability. The development of Xantphos in the mid-1990s by the van Leeuwen research group was a seminal achievement, born from a systematic investigation into the effects of ligand geometry on catalytic outcomes.[1] Xantphos is an organophosphorus compound featuring two diphenylphosphine moieties constrained by a rigid xanthene backbone.[2][3] This unique architecture imparts a wide "bite angle," a geometric parameter that has proven to be profoundly influential in a diverse array of catalytic transformations.[4][5] Its robustness, versatility, and ability to promote challenging chemical reactions have established Xantphos as a "privileged ligand" in the chemist's toolkit, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7]
Molecular Structure and Core Identifiers
The defining feature of Xantphos is its rigid heterocyclic framework which locks the two phosphorus atoms in a specific spatial arrangement. This rigidity is crucial for its function in catalysis.
Caption: Molecular structure of Xantphos.
Physical Properties
The physical properties of Xantphos are well-defined, rendering it a crystalline solid that is convenient to handle and store under standard laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 161265-03-8 | [2][6][8][9][10] |
| Molecular Formula | C₃₉H₃₂OP₂ | [2][6][9][11][12] |
| Molecular Weight | 578.63 g/mol | [2][6][9][12][13] |
| Appearance | White to off-white / colorless crystalline solid | [2][6][8][14][15] |
| Melting Point | 224 - 228 °C | [2][6][8][9][11] |
| Density | 1.34 g/mL | [2][3] |
| Solubility | Generally soluble in common organic solvents (e.g., Toluene, Dioxane, DMSO, Dichloromethane); Insoluble or sparingly soluble in water. | [2][3][12][15][16][17][18][19] |
A Note on Solubility
While Xantphos exhibits good solubility in a range of organic solvents, a critical property for its application in homogeneous catalysis, some conflicting reports regarding its miscibility with water exist.[16] Given its large, nonpolar organophosphorus structure, Xantphos is expected to have very low solubility in aqueous media. Reports suggesting water miscibility are likely anomalous and should be treated with caution.[16] For practical applications, dissolution in organic solvents like THF, toluene, or dioxane is standard practice.
Chemical Properties and Reactivity
The Bite Angle: A Paradigm of Steric Control
The most defining chemical property of Xantphos is its "natural bite angle" (P-M-P angle), which is approximately 108-112°.[1][2][20][21] This wide angle is enforced by the rigid xanthene backbone and has profound implications for the geometry and reactivity of its metal complexes.[4][5][22] Unlike flexible diphosphine ligands that can adapt to various coordination geometries, Xantphos predisposes the metal center to specific coordination environments that can accelerate key catalytic steps, such as reductive elimination, and inhibit undesirable side reactions. This geometric constraint is a primary reason for the high selectivity observed in many Xantphos-catalyzed reactions.[4][20]
Caption: Chelation of Xantphos to a metal center.
Coordination Chemistry
Illustrative of its wide bite angle, Xantphos can form both cis and trans adducts with square planar metals like platinum(II) chloride.[2][3] This versatility allows it to act as a trans-spanning ligand, a characteristic that influences the stability and reactivity of catalytic intermediates.[2] It readily forms stable complexes with a variety of late transition metals, most notably palladium, rhodium, and nickel, which are the basis for its extensive catalytic applications.[7][23][24]
Stability and Handling
Xantphos is a moderately air-stable solid, making it easier to handle than many other phosphine ligands. However, like all tertiary phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, particularly when in solution and exposed to air over extended periods.[25] For long-term storage, it is recommended to keep the solid under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[6][18] Stock solutions should be prepared using degassed solvents and stored under an inert atmosphere at reduced temperatures (-20°C for short-term, -80°C for long-term) to maintain their integrity.[18][25] The palladium precatalysts formed with Xantphos, such as the G3 Buchwald precatalyst, exhibit enhanced stability to air, moisture, and heat.[25][26]
Application in Homogeneous Catalysis
The unique steric and electronic properties of Xantphos have rendered it a highly effective ligand in a vast range of catalytic reactions.[23] It is particularly renowned for its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[6][7][17]
Key Applications Include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[17]
-
Heck Reaction: Formation of C-C bonds involving alkenes.[7][17]
-
Negishi and Stille Couplings: C-C bond formation using organozinc and organotin reagents, respectively.[17][26]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a C=C double bond.[2][3][5]
-
Carbonylation Reactions: The introduction of a carbonyl group into an organic molecule.[17][23]
The efficacy of Xantphos often translates to higher yields, lower catalyst loadings, and improved selectivity compared to other phosphine ligands, especially in challenging reactions.[7][26]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a representative C-N cross-coupling reaction, a cornerstone of pharmaceutical synthesis, utilizing a Xantphos-based catalyst system. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize an N-arylated amine from an aryl bromide and a primary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: The reaction vessel is dried in an oven and cooled under a stream of inert gas. This is critical to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the strong base.
-
Reagent Addition: Under a positive pressure of inert gas, the Schlenk flask is charged with Pd₂(dba)₃ (9.2 mg), Xantphos (13.9 mg), and NaOt-Bu (135 mg). The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine in the catalytic cycle.
-
Catalyst Pre-formation (Optional but Recommended): Toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes. This step allows for the in situ formation of the active Pd(0)-Xantphos complex, ensuring a more efficient and reproducible initiation of the catalytic cycle.
-
Substrate Addition: The aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) are added to the flask, followed by the remaining toluene (3 mL). A slight excess of the amine is used to drive the reaction to completion.
-
Reaction Execution: The flask is sealed and heated in an oil bath at 100-110 °C with vigorous stirring. The elevated temperature is necessary to promote the oxidative addition of the aryl bromide to the Pd(0) center, often the rate-limiting step of the cycle.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-arylated amine.
Spectroscopic Characterization
³¹P NMR spectroscopy is a powerful tool for characterizing Xantphos and its metal complexes. The free ligand typically exhibits a sharp singlet in the ³¹P{¹H} NMR spectrum. Upon coordination to a metal center, this signal shifts significantly and may show coupling to other nuclei (e.g., ¹⁰³Rh), providing valuable information about the electronic environment and structure of the complex.[27][28][29] Infrared (IR) spectroscopy can also be used to probe the coordination environment, particularly in carbonyl complexes where the C-O stretching frequency is sensitive to the electron density at the metal center.[20][27]
Conclusion
Xantphos is a highly versatile and robust bidentate phosphine ligand whose unique structural properties, particularly its wide bite angle, have made it an indispensable tool in modern synthetic chemistry. Its ability to form stable, highly active, and selective catalysts with a range of transition metals has enabled the development of efficient solutions for constructing complex molecules. This guide has provided a comprehensive overview of its core physical and chemical properties, offering both foundational knowledge and practical insights for its application in research and development.
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